
3-(2-Ethoxyethoxy)propanoic acid
説明
Synthesis Analysis
The synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound related to 3-(2-Ethoxyethoxy)propanoic acid, has been achieved and its potential as an insect growth regulator has been explored . The compound was synthesized and its structure confirmed using various spectroscopic techniques such as FT-IR, NMR, and ESI-MS. The compound was tested against Galleria mellonella, showing significant insecticidal activity, which suggests its potential use in pest control .
Molecular Structure Analysis
The molecular structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, another compound structurally related to 3-(2-Ethoxyethoxy)propanoic acid, has been characterized using X-ray crystallography, spectroscopy, and DFT calculations . The study revealed that the compound crystallizes in a centrosymmetric space group and is stabilized by various intramolecular and intermolecular interactions. These interactions were quantified using Hirshfeld surface analysis, PIXEL energy, and other computational methods .
Chemical Reactions Analysis
The atmospheric degradation of 3-ethoxy-1-propanol, a compound similar to 3-(2-Ethoxyethoxy)propanoic acid, has been studied to understand its reactivity with various atmospheric radicals . The study involved kinetic measurements and product analysis using FTIR and GC-MS. The results showed that the compound reacts with Cl atoms, OH, and NO3 radicals, leading to the formation of several degradation products such as formaldehyde and ethyl formate. A reaction mechanism was proposed, highlighting the susceptibility of the methylene group adjacent to oxygen atoms to oxidative attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of these related compounds provide insights into the behavior of 3-(2-Ethoxyethoxy)propanoic acid. For instance, the reactivity of 3-ethoxy-1-propanol with atmospheric radicals suggests that similar compounds may also undergo rapid degradation in the environment, affecting their atmospheric lifetime and potential environmental impact . The structural analysis of related compounds indicates that intramolecular and intermolecular interactions can significantly influence the stability and reactivity of such molecules .
科学的研究の応用
-
“3-(2-Ethoxyethoxy)propanoic acid” is a chemical compound with the CAS Number: 13630-55-2 . It’s a liquid at room temperature and has a molecular weight of 162.19 .
-
Propanoic acid, a related compound, is used in the food industry as a preservative, commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .
-
Esters, which can be produced from acids like propanoic acid, are widely used on an industrial scale. Their production has been extensively investigated .
-
“3-(2-Ethoxyethoxy)propanoic acid” is a chemical compound with the CAS Number: 13630-55-2 . It’s a liquid at room temperature and has a molecular weight of 162.19 .
-
Propanoic acid, a related compound, is used in the food industry as a preservative, commonly found in bread and other baked goods. It helps prevent mold and bacterial growth, thereby extending shelf life .
-
Esters, which can be produced from acids like propanoic acid, are widely used on an industrial scale. Their production has been extensively investigated .
Safety And Hazards
特性
IUPAC Name |
3-(2-ethoxyethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-2-10-5-6-11-4-3-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZHZPDMGMCGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyethoxy)propanoic acid | |
CAS RN |
13630-55-2 | |
| Record name | 3-(2-ethoxyethoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



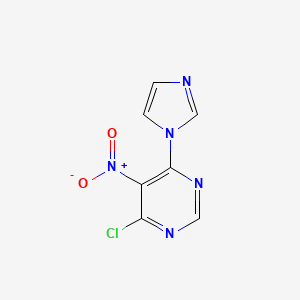
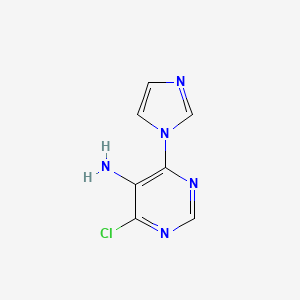


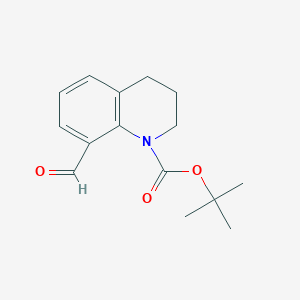
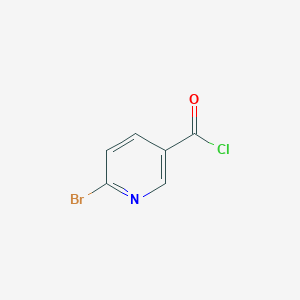
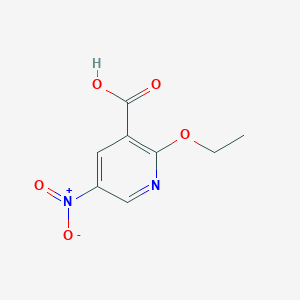
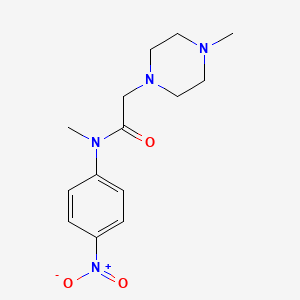
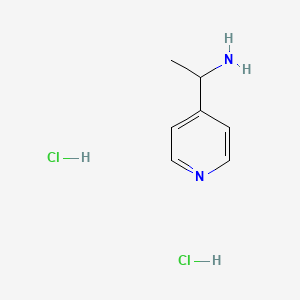
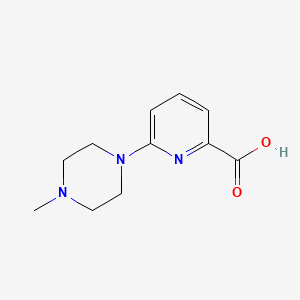
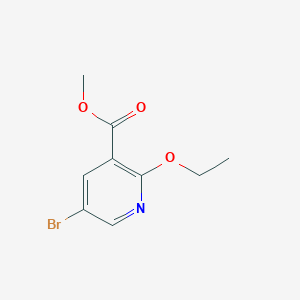
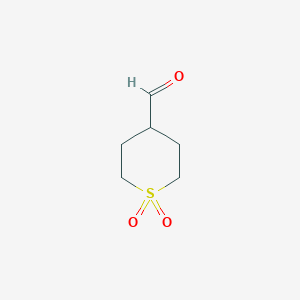
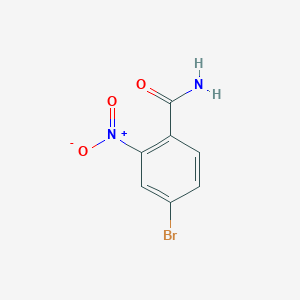
![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)